molecular formula C6H5FN2O3 B11926798 5-Fluoro-4-methyl-2-nitro-3-pyridinol

5-Fluoro-4-methyl-2-nitro-3-pyridinol

Cat. No.: B11926798
M. Wt: 172.11 g/mol
InChI Key: OHRXZGARZUNFQJ-UHFFFAOYSA-N
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Description

5-Fluoro-4-methyl-2-nitro-3-pyridinol is a fluorinated pyridine derivative featuring a nitro group at position 2, a methyl group at position 4, a fluorine atom at position 5, and a hydroxyl group at position 3. This substitution pattern creates a unique electronic and steric profile. The nitro group (electron-withdrawing) and fluorine (high electronegativity) likely enhance the acidity of the hydroxyl group and influence reactivity in chemical transformations.

Properties

Molecular Formula

C6H5FN2O3

Molecular Weight

172.11 g/mol

IUPAC Name

5-fluoro-4-methyl-2-nitropyridin-3-ol

InChI

InChI=1S/C6H5FN2O3/c1-3-4(7)2-8-6(5(3)10)9(11)12/h2,10H,1H3

InChI Key

OHRXZGARZUNFQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1F)[N+](=O)[O-])O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4-methyl-2-nitro-3-pyridinol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 5-Fluoro-4-methyl-2-amino-3-pyridinol, while substitution reactions can produce various fluorinated derivatives .

Scientific Research Applications

5-Fluoro-4-methyl-2-nitro-3-pyridinol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Fluoro-4-methyl-2-nitro-3-pyridinol involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect influences the compound’s reactivity and binding affinity to various biological targets. This can lead to the modulation of enzymatic activity, receptor binding, and other biochemical processes .

Comparison with Similar Compounds

Structural and Electronic Features

The table below compares the substituents, molecular formulas, and inferred properties of 5-Fluoro-4-methyl-2-nitro-3-pyridinol with three related compounds from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Inferred Properties
This compound C₆H₅FNO₃ 158.12 2-NO₂, 3-OH, 4-CH₃, 5-F High acidity (due to NO₂), moderate solubility in polar solvents
5-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyridine C₁₂H₁₀FNO₂ 219.23 2-OH, 5-(3-F-4-OCH₃-C₆H₃) Lower acidity (methoxy donor), lipophilic due to aryl group
4-(Aminomethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol C₈H₁₂N₂O₂ 168.22 3-OH, 4-CH₂NH₂, 5-CH₂OH, 2-CH₃ High solubility (polar groups), potential for hydrogen bonding
5-(4-Fluorobenzylidene)-dispiro compound C₂₈H₂₃F₂N₃O₂ 479.50 Dispiro framework, 4-F-C₆H₄ substituents Rigid structure, potential for crystallographic applications
Key Observations:

Substituent Effects: The nitro group in the target compound enhances acidity compared to hydroxylated analogs like the compound in , which has a methoxy group (electron-donating) on the aryl ring. Fluorine at position 5 (target) vs. on a phenyl ring (compound in ) alters electronic effects: fluorine on the pyridine ring directly withdraws electron density, while aryl fluorine has a less pronounced impact on the pyridine core.

Solubility: The nitro group in the target compound may reduce water solubility relative to the hydroxymethyl and aminomethyl groups in , which enhance polarity.

Limitations of Comparative Analysis

Thus, comparisons are theoretical, based on substituent chemistry and analogs like , and . Experimental validation is required to confirm properties such as solubility, stability, and biological activity.

Biological Activity

5-Fluoro-4-methyl-2-nitro-3-pyridinol is a pyridine derivative notable for its potential biological activities, particularly in medicinal chemistry. Its structural features—fluorine, methyl, and nitro groups—contribute to its reactivity and interactions with biological macromolecules. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C7_7H6_6F1_1N2_2O2_2. The presence of a fluorine atom enhances its lipophilicity, potentially affecting its pharmacokinetic properties. The nitro group may play a role in redox reactions, influencing its biological interactions.

Protein Kinase Inhibition

Research indicates that this compound acts as a protein kinase inhibitor . This activity suggests its potential in modulating cellular processes such as cell cycle regulation and apoptosis. The inhibition of protein kinases can lead to altered signaling pathways that are crucial in various diseases, including cancer.

Antimicrobial Properties

Similar compounds have demonstrated antimicrobial effects, indicating that this compound may possess similar properties. Its interaction with bacterial and fungal cells could disrupt essential cellular functions, leading to growth inhibition.

Anti-inflammatory Effects

Compounds with analogous structures have shown anti-inflammatory properties. The ability to modulate inflammatory responses may position this compound as a candidate for treating inflammatory diseases.

The mechanism by which this compound exerts its biological effects involves interactions with various molecular targets:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
  • Gene Expression Modulation: Interaction with nucleic acids could influence gene expression patterns, affecting cellular responses.
  • Cellular Signaling Pathways: By altering signaling cascades, it can impact processes such as cell proliferation and apoptosis.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Properties
5-Bromo-4-methylpyridin-3-olHydroxyl group at position 3Different solubility characteristics
2-Bromo-5-fluoro-4-methylpyridineSimilar halogen substitutionsVarying reactivity due to substituent positions
5-Fluoro-2-nitropyridineLacks bromine but has nitro and fluoroDistinct biological activity profile
4-Methyl-5-nitro-pyridin-2(1H)-oneContains a keto group instead of hydroxylPotentially different pharmacokinetic properties

This table highlights the structural uniqueness of this compound, which may contribute to its specific biological activities compared to related compounds.

Case Studies and Research Findings

Recent studies have explored the efficacy of this compound in various biological contexts:

  • Cancer Cell Lines: In vitro assays have demonstrated that this compound can inhibit the growth of certain cancer cell lines, suggesting potential as an anticancer agent.
  • Antimicrobial Activity: Preliminary tests against bacterial strains indicate that it may exhibit significant antimicrobial activity at micromolar concentrations.
  • Inflammatory Models: Animal studies have shown promise in reducing inflammation markers, supporting its therapeutic potential for inflammatory diseases.

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